![molecular formula C11H12BrNO3S B1461415 1-((3-Bromophenyl)sulfonyl)piperidin-4-one CAS No. 1152584-50-3](/img/structure/B1461415.png)
1-((3-Bromophenyl)sulfonyl)piperidin-4-one
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “1-((3-Bromophenyl)sulfonyl)piperidin-4-one” is 318.19 g/mol. It has a structure that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Physical And Chemical Properties Analysis
The density of “1-((3-Bromophenyl)sulfonyl)piperidin-4-one” is 1.6±0.1 g/cm3 . Its boiling point is 449.2±55.0 °C at 760 mmHg . The compound has 4 H bond acceptors and 0 H bond donors .Scientific Research Applications
Synthesis of Medicinal Compounds
1-((3-Bromophenyl)sulfonyl)piperidin-4-one: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common motif in many pharmaceuticals, and the sulfonyl and bromophenyl groups offer points of functionalization for further chemical modifications .
Biological Activity Studies
This compound can be used in biological studies to explore its interaction with biological targets. The bromophenyl group, in particular, may be investigated for its potential to act as a pharmacophore, contributing to the biological activity of the molecule .
Development of Antinociceptive Agents
Derivatives of piperidine have shown antinociceptive effects, which are useful in pain management. Research into 1-((3-Bromophenyl)sulfonyl)piperidin-4-one could lead to the development of new pain relief medications .
Chemical Biology Probes
The compound’s unique structure makes it a candidate for the development of chemical biology probes. These probes can be used to tag or modify proteins and enzymes, allowing researchers to study biological processes in real-time .
Pharmacokinetics and Metabolism
Studying the pharmacokinetics and metabolism of 1-((3-Bromophenyl)sulfonyl)piperidin-4-one can provide insights into how it is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for drug development .
Reference Standard for Analytical Testing
As a compound with a well-defined structure, 1-((3-Bromophenyl)sulfonyl)piperidin-4-one can serve as a reference standard in analytical chemistry, helping to ensure the accuracy and reliability of pharmaceutical testing .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives have been reported to possess various pharmacological activities .
Safety and Hazards
As of now, there is limited information available on the safety and hazards of “1-((3-Bromophenyl)sulfonyl)piperidin-4-one”. It is not intended for human or veterinary use and is typically used for research purposes.
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. Therefore, future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQUKFHVLMKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Bromophenyl)sulfonyl)piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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